C4-Selective Suzuki-Miyaura Coupling with >99:1 Site Selectivity Under Ligand-Free Conditions
2,4-Dichloropyridine exhibits unconventional site selectivity in Suzuki-Miyaura coupling. Under conventional conditions, cross-coupling typically occurs at the C2 position adjacent to nitrogen [1]. However, under ligand-free 'Jeffery' conditions, 2,4-dichloropyridine achieves C4-selective coupling with an exceptional >99:1 selectivity, representing an order-of-magnitude enhancement in selectivity compared to ligand-controlled methods that achieve approximately 10:1 C4-selectivity [1]. This C4 selectivity is unique to the 2,4-substitution pattern; analogous conditions enable the first C5-selective couplings of 2,5-dichloropyridine, but the 2,4-isomer provides access to a different regiochemical outcome [1].
| Evidence Dimension | Site selectivity (C4 vs C2) in Suzuki-Miyaura coupling |
|---|---|
| Target Compound Data | >99:1 C4:C2 selectivity |
| Comparator Or Baseline | Ligand-controlled method: ∼10:1 C4:C2 selectivity; Conventional conditions: C2-selective |
| Quantified Difference | >10-fold improvement in C4 selectivity over ligand-controlled methods |
| Conditions | Ligand-free 'Jeffery' conditions (Pd(OAc)2, TBAB, K2CO3, DMF/H2O) at room temperature |
Why This Matters
This exceptional C4-selectivity provides access to synthetic pathways and molecular scaffolds that are inaccessible with conventional methods or other dichloropyridine isomers.
- [1] Norman, J. P., Larson, N. G., Entz, E. D., & Neufeldt, S. R. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of Organic Chemistry, 87(11), 7414-7421. View Source
